1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline
Description
Properties
CAS No. |
143540-80-1 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)17-14-7-5-4-6-12(14)8-9-19-17/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
MKVACXBGKQFAJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3,4,5-Trimethoxybenzoyl)phenethylamine
The precursor is prepared by acylating phenethylamine with 3,4,5-trimethoxybenzoyl chloride. Key steps include:
-
Reaction Conditions : Phenethylamine (1.0 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.1 equiv) are combined in anhydrous dichloromethane under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl.
-
Workup : The mixture is stirred at 0°C for 1 hour, followed by dilution with water and extraction. The organic layer is dried (Na₂SO₄) and concentrated to yield the amide as a white solid (85–90% yield).
Cyclization to 3,4-Dihydroisoquinoline
The amide undergoes intramolecular cyclization under acidic conditions:
-
Catalyst : Phosphorus oxychloride (POCl₃) is preferred due to its efficacy in dehydrating the amide.
-
Procedure : The amide (1.0 equiv) is refluxed in POCl₃ (5.0 equiv) for 4–6 hours. The reaction is quenched with ice-water, neutralized with NaOH (10%), and extracted with ethyl acetate.
-
Yield : 70–80% after purification via silica gel chromatography.
Key Mechanistic Insight : The electron-donating methoxy groups on the benzoyl moiety enhance electrophilic aromatic substitution during cyclization, directing the reaction to position 1 of the isoquinoline.
Alternative Synthetic Approaches
Dehydrogenation of Tetrahydroisoquinoline Derivatives
While less common, partial dehydrogenation of 1,2,3,4-tetrahydroisoquinoline precursors offers an alternative route:
-
Reagents : Elemental sulfur (1–10 equiv) in toluene or butanol at reflux.
-
Mechanism : Sulfur abstracts hydrogen from the tetrahydroisoquinoline, forming 3,4-dihydroisoquinoline via a radical intermediate.
-
Limitations : Low regioselectivity and poor yields (<30%) when applied to substrates lacking electron-donating groups.
Optimization and Process Considerations
Solvent and Temperature Effects
Purification Strategies
-
Distillation : Effective for large-scale production (bp 180–185°C under vacuum).
-
Chromatography : Essential for lab-scale purity (hexane/ethyl acetate, 3:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bischler-Napieralski | 70–80 | >95 | High regioselectivity | Requires POCl₃ handling |
| Dehydrogenation | 20–30 | 80–85 | Simple reagents | Low yield, byproduct formation |
| Pictet-Spengler | 40–50 | 90 | Mild conditions | Limited substrate scope |
Industrial-Scale Challenges
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline exhibits several biological activities:
- Neuroprotective Effects : Research indicates that derivatives of this compound may act as neuroprotective agents. They have been investigated for their potential to alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease. Some derivatives have shown efficacy in modulating neurotransmitter systems and antagonizing specific receptors such as AMPA receptors and transient receptor potential cation channels .
- Anticancer Properties : Compounds in the dihydroisoquinoline class have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives exhibited moderate cytotoxicity against the CEM leukemia cell line, with some compounds showing promising IC values (e.g., 0.64 μM) and the ability to inhibit tubulin polymerization .
- Anticonvulsant Activity : Novel derivatives of 3,4-dihydroisoquinolines have been evaluated for anticonvulsant properties. Studies have shown that specific compounds can protect against seizures induced by maximal electroshock (MES), indicating their potential use in treating epilepsy .
Anticancer Activity
A series of studies focused on the synthesis and evaluation of 1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline derivatives revealed significant anticancer potential. One notable study synthesized several derivatives and tested their cytotoxicity against human leukemia cells. The most potent compounds were further analyzed for their ability to inhibit tubulin polymerization, confirming their mechanism of action as potential anticancer agents .
Neuroprotective Effects
In another study investigating neuroprotective effects, certain derivatives were tested for their ability to modulate glutamate receptors linked to neurodegenerative conditions. Results indicated that these compounds could effectively reduce excitotoxicity associated with neurodegeneration .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:
Key Observations:
Saturation Level: The 3,4-dihydroisoquinoline core (partially saturated) in the target compound contrasts with the fully saturated 1,2,3,4-tetrahydroisoquinoline analogs (e.g., CAS 1171344-97-0).
Chlorine or methyl substituents (e.g., 2-chlorophenyl or p-tolyl) may modulate steric hindrance and lipophilicity, affecting bioavailability .
Biological Activity: Compounds with 6,7-dimethoxy substitutions (e.g., CAS 15462-83-6) exhibit noted antimicrobial and antitumor activities, suggesting methoxy groups contribute to target engagement .
Biological Activity
1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline (TMDIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
TMDIQ is a derivative of the isoquinoline family, characterized by a trimethoxyphenyl substituent. The synthesis of TMDIQ and its analogs has been reported using various methods, including the use of copper or iron catalysts for functionalization of tetrahydroisoquinolines .
Antitumor Activity
Research indicates that TMDIQ exhibits significant antitumor properties. A study evaluating a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives demonstrated that TMDIQ compounds can inhibit tubulin polymerization, which is critical for cancer cell proliferation. Specifically, compound 32 showed an IC50 value of 0.64 μM against the CEM leukemia cell line and inhibited microtubule assembly by 52% at a concentration of 40 μM .
Table 1: Antitumor Activity of TMDIQ Derivatives
| Compound | IC50 (μM) | Tubulin Assembly Inhibition (%) |
|---|---|---|
| 32 | 0.64 | 52 |
| 4l | 0.76 | 86 |
| CA-4 | 1.2 | 87 |
These findings suggest that TMDIQ derivatives may act as effective anticancer agents by disrupting microtubule dynamics.
The mechanism underlying the antitumor activity of TMDIQ involves several pathways:
- Inhibition of Tubulin Polymerization : TMDIQ binds to the colchicine site on tubulin, preventing its polymerization and thus disrupting mitotic spindle formation .
- Induction of Apoptosis : Studies have shown that treatment with TMDIQ leads to mitochondrial depolarization and activation of caspase-3, indicating the induction of apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that TMDIQ can arrest cells in the G2/M phase of the cell cycle, further contributing to its antitumor effects .
Other Biological Activities
In addition to its antitumor properties, TMDIQ has demonstrated other biological activities:
- Enzyme Inhibition : Compounds derived from TMDIQ have been reported to inhibit various enzymes involved in cancer progression and metabolism, such as phosphodiesterase-4 (PDE-4) and carbonic anhydrases .
- Antimicrobial Effects : Isoquinoline derivatives exhibit antimicrobial activities against various pathogens, suggesting potential applications in treating infectious diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a novel series of TMDIQ derivatives against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also showed selectivity towards cancerous cells over normal cells.
Case Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of TMDIQ. Preliminary data suggest favorable pharmacokinetic properties with low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these findings.
Q & A
Q. What are the standard synthetic methodologies for preparing 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline?
The compound can be synthesized via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 3,4,5-trimethoxyphenylboronic acid and halogenated dihydroisoquinoline precursors . Alternatively, the Pictet-Spengler reaction is effective for constructing the dihydroisoquinoline core, with 3,4,5-trimethoxyphenylacetaldehyde as a key intermediate . Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products like over-oxidized or dimerized species .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) resolves substituent positions and confirms regioselectivity, particularly for methoxy groups .
- X-ray crystallography is critical for unambiguous structural determination, as seen in related dihydroisoquinoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the 3,4,5-trimethoxyphenyl substituent influence the compound’s electronic and steric properties?
The electron-donating methoxy groups enhance aromatic ring electron density, increasing reactivity in electrophilic substitutions. However, steric hindrance from the three methoxy groups may slow reactions at the para position. Computational studies (e.g., DFT) can quantify these effects .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
Chiral auxiliary approaches or asymmetric catalysis (e.g., using BINOL-derived catalysts) can induce enantioselectivity during cyclization steps. For example, chiral phosphoric acids have been employed in tetrahydroisoquinoline syntheses to achieve >90% enantiomeric excess .
Q. How can researchers resolve contradictions in spectral data or crystallographic results?
- Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes artifacts.
- Variable-temperature NMR or dynamic crystallization studies can identify conformational flexibility causing spectral discrepancies .
- Complementary techniques (e.g., IR, Raman spectroscopy) validate functional group assignments .
Q. What computational methods predict the bioactivity of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline derivatives?
- Molecular docking against target proteins (e.g., tubulin for antitumor activity) identifies binding modes.
- QSAR models correlate substituent effects (e.g., methoxy positioning) with activity trends observed in related compounds .
Q. What are the best practices for handling and storing this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
